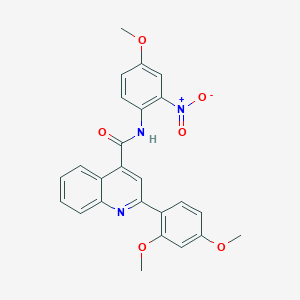

2-(2,4-dimethoxyphenyl)-N-(4-methoxy-2-nitrophenyl)-4-quinolinecarboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(2,4-dimethoxyphenyl)-N-(4-methoxy-2-nitrophenyl)-4-quinolinecarboxamide, also known as DMNQ, is a synthetic compound that has been widely used in scientific research. DMNQ belongs to the class of quinone compounds, which are known to have biological activities such as anticancer, antiviral, and antioxidant properties.

Mecanismo De Acción

2-(2,4-dimethoxyphenyl)-N-(4-methoxy-2-nitrophenyl)-4-quinolinecarboxamide generates ROS by undergoing a redox-cycling reaction, where it is reduced to its semiquinone form by accepting an electron from NAD(P)H or other reducing agents. The semiquinone form of 2-(2,4-dimethoxyphenyl)-N-(4-methoxy-2-nitrophenyl)-4-quinolinecarboxamide can then react with oxygen to form superoxide anion (O2-), which can further react with other molecules to form other ROS such as hydrogen peroxide (H2O2) and hydroxyl radical (OH). The generation of ROS by 2-(2,4-dimethoxyphenyl)-N-(4-methoxy-2-nitrophenyl)-4-quinolinecarboxamide can lead to oxidative stress, which can cause damage to cellular components such as DNA, proteins, and lipids.

Biochemical and Physiological Effects

2-(2,4-dimethoxyphenyl)-N-(4-methoxy-2-nitrophenyl)-4-quinolinecarboxamide-induced oxidative stress has been shown to have various biochemical and physiological effects. 2-(2,4-dimethoxyphenyl)-N-(4-methoxy-2-nitrophenyl)-4-quinolinecarboxamide can induce apoptosis in cancer cells by activating the mitochondrial pathway and upregulating pro-apoptotic proteins such as Bax and caspases. 2-(2,4-dimethoxyphenyl)-N-(4-methoxy-2-nitrophenyl)-4-quinolinecarboxamide can also induce autophagy, a cellular process that degrades damaged organelles and proteins, by activating the AMPK/mTOR pathway. In addition, 2-(2,4-dimethoxyphenyl)-N-(4-methoxy-2-nitrophenyl)-4-quinolinecarboxamide can induce inflammation by activating the NF-κB pathway and upregulating pro-inflammatory cytokines such as IL-1β and TNF-α.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

2-(2,4-dimethoxyphenyl)-N-(4-methoxy-2-nitrophenyl)-4-quinolinecarboxamide has several advantages for lab experiments. It is a stable and well-characterized compound that can be obtained in high purity and yield. 2-(2,4-dimethoxyphenyl)-N-(4-methoxy-2-nitrophenyl)-4-quinolinecarboxamide can generate ROS in a controlled and dose-dependent manner, which allows for the study of the effects of oxidative stress on cellular processes. However, 2-(2,4-dimethoxyphenyl)-N-(4-methoxy-2-nitrophenyl)-4-quinolinecarboxamide also has some limitations. It can induce non-specific effects such as DNA damage and protein oxidation, which can complicate the interpretation of the results. In addition, 2-(2,4-dimethoxyphenyl)-N-(4-methoxy-2-nitrophenyl)-4-quinolinecarboxamide-induced ROS can activate various signaling pathways, which can make it difficult to determine the specific effects of ROS on cellular processes.

Direcciones Futuras

2-(2,4-dimethoxyphenyl)-N-(4-methoxy-2-nitrophenyl)-4-quinolinecarboxamide has been widely used in scientific research, and there are several future directions for its application. One area of research is the development of novel therapeutic strategies based on 2-(2,4-dimethoxyphenyl)-N-(4-methoxy-2-nitrophenyl)-4-quinolinecarboxamide-induced oxidative stress. 2-(2,4-dimethoxyphenyl)-N-(4-methoxy-2-nitrophenyl)-4-quinolinecarboxamide can be used to selectively induce apoptosis in cancer cells, which can be combined with other anticancer therapies to enhance their efficacy. 2-(2,4-dimethoxyphenyl)-N-(4-methoxy-2-nitrophenyl)-4-quinolinecarboxamide can also be used to induce autophagy, which can be beneficial in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another area of research is the study of the role of ROS in aging and age-related diseases. 2-(2,4-dimethoxyphenyl)-N-(4-methoxy-2-nitrophenyl)-4-quinolinecarboxamide can be used to induce oxidative stress in cells and to study the effects of oxidative stress on cellular aging and senescence. Overall, 2-(2,4-dimethoxyphenyl)-N-(4-methoxy-2-nitrophenyl)-4-quinolinecarboxamide is a valuable tool for scientific research and has the potential to lead to the development of novel therapeutic strategies.

Métodos De Síntesis

2-(2,4-dimethoxyphenyl)-N-(4-methoxy-2-nitrophenyl)-4-quinolinecarboxamide can be synthesized by the reaction of 2,4-dimethoxyaniline with 4-methoxy-2-nitrobenzoic acid in the presence of thionyl chloride. The resulting product is then reacted with 4-chloroquinoline-2-carboxylic acid in the presence of triethylamine to yield 2-(2,4-dimethoxyphenyl)-N-(4-methoxy-2-nitrophenyl)-4-quinolinecarboxamide. The synthesis method of 2-(2,4-dimethoxyphenyl)-N-(4-methoxy-2-nitrophenyl)-4-quinolinecarboxamide has been well-established in the literature, and the compound can be obtained in high purity and yield.

Aplicaciones Científicas De Investigación

2-(2,4-dimethoxyphenyl)-N-(4-methoxy-2-nitrophenyl)-4-quinolinecarboxamide has been extensively used in scientific research as a redox-cycling agent, which generates reactive oxygen species (ROS) in cells. ROS are known to play a crucial role in cellular signaling and homeostasis, and their dysregulation has been implicated in various diseases such as cancer, neurodegeneration, and cardiovascular diseases. 2-(2,4-dimethoxyphenyl)-N-(4-methoxy-2-nitrophenyl)-4-quinolinecarboxamide has been used to study the role of ROS in these diseases and to develop novel therapeutic strategies.

Propiedades

IUPAC Name |

2-(2,4-dimethoxyphenyl)-N-(4-methoxy-2-nitrophenyl)quinoline-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H21N3O6/c1-32-15-9-11-21(23(12-15)28(30)31)27-25(29)19-14-22(26-20-7-5-4-6-17(19)20)18-10-8-16(33-2)13-24(18)34-3/h4-14H,1-3H3,(H,27,29) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITSMFVYLWOKHIF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=C(C=C(C=C4)OC)OC)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H21N3O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

459.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2,4-dimethoxyphenyl)-N-(4-methoxy-2-nitrophenyl)quinoline-4-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-furylmethyl)-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4957372.png)

![N-(2-ethoxyphenyl)-N'-[2-(vinyloxy)ethyl]ethanediamide](/img/structure/B4957377.png)

![1-ethyl-N-[3-(4-morpholinyl)propyl]-4-piperidinamine](/img/structure/B4957403.png)

![N-[2-(dimethylamino)ethyl]-N-{[1-(2-fluorobenzyl)-3-piperidinyl]methyl}-3,5-dimethyl-2-furamide](/img/structure/B4957424.png)

![3'-{[(2-chlorophenyl)amino]carbonyl}-4-biphenylyl acetate](/img/structure/B4957437.png)

![5-acetyl-2-{[2-(2,4-dichlorophenyl)-2-oxoethyl]thio}-6-methyl-4-(3-methyl-2-thienyl)-1,4-dihydro-3-pyridinecarbonitrile](/img/structure/B4957441.png)

![N-{[1-(3,4-dimethoxyphenyl)cyclopentyl]methyl}-3,4,5-trimethoxybenzamide](/img/structure/B4957448.png)

![N-[4-(cyanomethyl)phenyl]-2-(methylthio)benzamide](/img/structure/B4957457.png)

![5-[(1-phenyl-1H-pyrrol-2-yl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4957464.png)

![propyl 4-{[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-4-methylpentanoyl]amino}benzoate](/img/structure/B4957467.png)